Atorvastatin Acetonide tert-Butyl Ester
Overview
Description
Atorvastatin acetonide tert-butyl ester is a pharmaceutical intermediate used in the preparation of atorvastatin salts. Atorvastatin is an orally active HMG-CoA reductase inhibitor, which effectively decreases blood lipids. This compound plays a crucial role in the synthesis of atorvastatin, a widely prescribed medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases .
Mechanism of Action
Target of Action
The primary target of Atorvastatin is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the production of cholesterol in the liver. By inhibiting this enzyme, Atorvastatin effectively decreases blood lipid levels .
Mode of Action
Atorvastatin is an orally active HMG-CoA reductase inhibitor . It works by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL . The reduction in these lipid levels ultimately reduces the risk of cardiovascular disease .
Result of Action
The primary result of Atorvastatin’s action is a significant decrease in blood lipid levels . This includes reductions in the levels of LDL and VLDL, which are associated with an increased risk of cardiovascular disease . By lowering these levels, Atorvastatin reduces the risk of conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Biochemical Analysis
Biochemical Properties
Atorvastatin Acetonide tert-Butyl Ester plays a significant role in biochemical reactions. It is involved in the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . The interaction between this compound and this enzyme leads to a decrease in blood lipid levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the synthesis of cholesterol, thereby affecting lipid metabolism within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to and inhibits HMG-CoA reductase, leading to a decrease in cholesterol synthesis .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor to cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin acetonide tert-butyl ester involves several steps. One common method includes the hydrogenation of tert-butyl isopropylidene nitrile to tert-butyl isopropylidene amine, followed by condensation with the diketone of atorvastatin to form the acetonide ester. The diol protecting acetonide ester is then deprotected to form a diol ester by dissolving the acetonide ester in methanol and treating it with an acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stepwise ketal and tert-butyl ester group hydrolysis, followed by a modified work-up protocol to obtain API-grade atorvastatin calcium .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin acetonide tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids for deprotection, hydrogen for reduction, and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include atorvastatin salts, which are used in the formulation of atorvastatin medications .
Scientific Research Applications
Atorvastatin acetonide tert-butyl ester is primarily used in the pharmaceutical industry as an intermediate in the synthesis of atorvastatin salts. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cholesterol biosynthesis.
Medicine: Integral in the production of atorvastatin, a drug used to lower cholesterol levels and reduce cardiovascular risk.
Industry: Employed in large-scale production processes for atorvastatin
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin lactone
- Atorvastatin tert-butyl ester
- Atorvastatin impurity 8
- Atorvastatin impurity 3
Uniqueness
Atorvastatin acetonide tert-butyl ester is unique due to its specific role as an intermediate in the synthesis of atorvastatin salts. Its chemical structure and properties make it particularly suitable for this purpose, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the developed UHPLC method for analyzing Atorvastatin Acetonide tert-Butyl Ester compared to the previous HPLC method?
A1: The main advantage of the UHPLC method over the previous HPLC method is the significant reduction in analysis time. The UHPLC method utilizing a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column with a specific mobile phase composition and flow rate was able to achieve an analysis time of 12 minutes [, ]. This is a substantial improvement compared to the 60 minutes required for the HPLC method using a Zorbax SB C-18, 4.6 mm x 250mm, 5µ column [, ]. Despite the shorter analysis time, the UHPLC method maintained or even improved the chromatographic separation of this compound and its impurities.
Q2: Why is a validated analytical method important for analyzing this compound, particularly in the pharmaceutical industry?
A2: A validated analytical method is crucial for analyzing this compound, especially in the pharmaceutical industry, to ensure the quality and purity of the final drug product. The UHPLC method discussed in the research underwent validation procedures to determine its specificity, precision, accuracy, linearity, and robustness [, ]. These validation parameters confirm that the method is reliable and suitable for its intended purpose, which is essential for meeting Good Manufacturing Practices (GMP) and ensuring the production of safe and effective pharmaceuticals.
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